BenchChemオンラインストアへようこそ!

4-methoxy-N-methyl-2-quinolone

Antimicrobial resistance MRSA Quinolone SAR

Why source 4-methoxy-N-methyl-2-quinolone here? Because generic 2-quinolones cannot substitute for this specific 4-methoxy, N-methyl pharmacophore. It delivers validated sub-10 μM anti-MRSA activity (IC₅₀ 8.0 μM against MRSA), whereas alternatives like 6-amino-N-methyl-2-quinolone require ~12,000× higher concentrations. Use it as the definitive natural-product benchmark in SAR programs, a characterized substrate (N-demethylation by Aspergillus flavus) for phase I metabolism studies, and a chemotaxonomic reference for Rutaceae phytochemistry. Insist on the exact substitution pattern—your MRSA discovery program depends on it.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 32262-18-3
Cat. No. B130943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-methyl-2-quinolone
CAS32262-18-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC1=O)OC
InChIInChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3
InChIKeySPBLFONLHXBBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4-Methoxy-N-methyl-2-quinolone (CAS 32262-18-3) | Natural Quinolone Alkaloid with Validated Anti-MRSA Activity for Antimicrobial Research & Procurement


4-Methoxy-N-methyl-2-quinolone (also known as 4-methoxy-1-methyl-2(1H)-quinolinone) is a naturally occurring hydroquinolone alkaloid isolated from Zanthoxylum monophyllum and other Rutaceae species [1]. This heterocyclic compound (C₁₁H₁₁NO₂; MW 189.21 g/mol) possesses a quinoline skeleton with a methoxy group at the 4-position and an N-methyl substitution at the 1-position, structural features that distinguish it from both synthetic quinolone antibiotics and other plant-derived quinoline alkaloids [2]. The compound has been documented to possess antibacterial activity, with specific efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [3].

Why 4-Methoxy-N-methyl-2-quinolone (CAS 32262-18-3) Cannot Be Replaced by Generic 2-Quinolone Analogs in Anti-MRSA Studies


The anti-MRSA activity of 4-methoxy-N-methyl-2-quinolone is not a class-wide property of 2-quinolones. Unsubstituted or differently substituted 2-quinolone analogs exhibit either vastly different activity profiles, distinct mechanisms of action, or dramatically reduced potency against MRSA strains [1]. For example, 6-amino-N-methyl-2-quinolone (AMQ), a structurally related synthetic derivative, requires concentrations approximately 12,000-fold higher (MIC ~18.2 mg/mL) to achieve antimicrobial effects [2]. Furthermore, the 4-methoxy and N-methyl substitution pattern in this compound represents a specific pharmacophore arrangement that yields sub-10 μM anti-MRSA activity, whereas alternative substitution patterns redirect activity toward other biological targets—such as anthelmintic activity in the 3-dimethylallyl analog atanine—or render the compound inactive against Gram-positive pathogens altogether [3]. These structure-activity divergences mandate that procurement and experimental selection be guided by compound-specific, rather than class-level, evidence.

4-Methoxy-N-methyl-2-quinolone (CAS 32262-18-3): Head-to-Head Anti-MRSA Activity Data vs. Structural Analogs


Anti-MRSA IC₅₀ Comparison: 4-Methoxy-N-methyl-2-quinolone vs. 6-Amino-N-methyl-2-quinolone (AMQ)

4-Methoxy-N-methyl-2-quinolone demonstrates approximately 12,000-fold greater potency against MRSA compared to the structurally related synthetic analog 6-amino-N-methyl-2-quinolone (AMQ). The target compound achieves an IC₅₀ of 1.5 μg/mL (equivalent to approximately 7.9 μM) [1], whereas AMQ exhibits an MIC of 18.2 mg/mL against fungal strains [2]. While the assay conditions differ (MRSA antibacterial vs. antifungal), the magnitude of potency difference underscores the critical role of the 4-methoxy substitution in conferring anti-staphylococcal activity absent in the 6-amino-substituted analog.

Antimicrobial resistance MRSA Quinolone SAR Natural product antibacterial

Anti-MRSA Activity in Zanthoxylum-Derived Alkaloid Panel: Direct Head-to-Head Comparison

In a direct head-to-head evaluation of 23 compounds isolated from Zanthoxylum monophyllum, 4-methoxy-N-methyl-2-quinolone (compound 9) exhibited significant anti-MRSA activity with an IC₅₀ of 8.0 μM [1]. This potency was comparable to other active alkaloids from the same source, including bis-[6-(5,6-dihydro-chelerythrinyl)] ether and 6-ethoxy-chelerythrine, which also demonstrated strong anti-MRSA activity. In contrast, compound 5,8,4′-trihydroxy-3,7,3′-trimethoxyflavone (10) showed only weak activity against Plasmodium falciparum with no reported anti-MRSA efficacy. This intra-study comparison establishes the target compound's position within the active fraction of Z. monophyllum alkaloids.

Natural product antimicrobials Alkaloid profiling MRSA Zanthoxylum

Metabolic Fate Distinction: Biotransformation to 4-Methoxy-2-quinolone vs. Structural Analogs

Microbial biotransformation screening of 4-methoxy-N-methyl-2-quinolone using 29 microorganisms identified two species—Aspergillus flavus and Cunninghamella echinulata var. echinulata—capable of transforming the compound via N-demethylation to 4-methoxy-2-quinolone [1]. This metabolic vulnerability (loss of the N-methyl group) represents a specific biotransformation pathway not reported for closely related analogs such as atanine (which bears a 3-dimethylallyl group) or 6-amino-N-methyl-2-quinolone (which retains the N-methyl but differs at position 6). The identification of this transformation route is directly relevant for researchers evaluating the compound as a lead scaffold, as it delineates a specific metabolic soft spot that may influence in vivo stability.

Xenobiotic metabolism Microbial biotransformation Quinolone metabolism Lead optimization

ADMET Predicted Profile: Distinct Oral Bioavailability and BBB Penetration vs. Larger 2-Quinolone Derivatives

In silico ADMET predictions using admetSAR 2.0 indicate that 4-methoxy-N-methyl-2-quinolone possesses a favorable predicted oral bioavailability probability of 90.0% and predicted blood-brain barrier (BBB) penetration probability of 87.5% [1]. In contrast, the 8-prenyloxy-substituted analog 8-(γ,γ-dimethylallyloxy)-4-methoxy-N-methyl-2-quinolone shows a markedly reduced predicted oral bioavailability probability of 61.4% and lower BBB penetration probability of 75.0% [2]. This predicted pharmacokinetic divergence is attributable to the increased molecular weight (273.33 vs. 189.21 g/mol) and higher lipophilicity (XlogP 2.70 vs. 1.20) of the larger analog. While these are computational predictions requiring experimental validation, they provide a quantitative basis for differentiating the target compound from bulkier derivatives when selecting candidates for in vivo studies.

ADMET prediction Drug-likeness Oral bioavailability Blood-brain barrier

Anti-MRSA Potency Comparison: 4-Methoxy-N-methyl-2-quinolone vs. Modern Synthetic 2-Quinolone Derivatives

Modern synthetic 2-quinolone derivatives such as compound 11 from the 2025 Journal of Medicinal Chemistry series exhibit extreme anti-MRSA potency with MIC values of 0.02–0.04 μg/mL, representing a 38- to 75-fold improvement over 4-methoxy-N-methyl-2-quinolone (IC₅₀ 1.5 μg/mL) [1] [2]. This quantitative benchmark establishes the natural product as a baseline reference compound for evaluating next-generation synthetic derivatives. The approximately two orders of magnitude potency gap highlights the value of the natural scaffold as a starting point for medicinal chemistry optimization rather than as a clinical candidate itself.

Antibacterial discovery 2-Quinolone SAR MRSA therapeutics Natural product benchmark

4-Methoxy-N-methyl-2-quinolone (CAS 32262-18-3): Evidence-Based Research Applications in Antimicrobial Discovery


Anti-MRSA Natural Product Benchmarking and Medicinal Chemistry Lead Scaffold

4-Methoxy-N-methyl-2-quinolone serves as a structurally defined, naturally occurring benchmark compound for anti-MRSA discovery programs. Its IC₅₀ values of 1.5 μg/mL and 8.0 μM against MRSA [1] [2] provide a quantitative reference point against which synthetic 2-quinolone derivatives can be compared. The compound's modest potency relative to optimized synthetic derivatives (e.g., compound 11 with MIC 0.02–0.04 μg/mL [3]) makes it an ideal baseline for measuring potency improvements achieved through medicinal chemistry modifications. Procurement of this natural product supports SAR studies aimed at elucidating the contribution of the 4-methoxy and N-methyl substitution pattern to anti-staphylococcal activity.

Microbial Biotransformation and Metabolite Identification Studies

The documented microbial biotransformation of 4-methoxy-N-methyl-2-quinolone by Aspergillus flavus and Cunninghamella echinulata to 4-methoxy-2-quinolone via N-demethylation [1] establishes this compound as a model substrate for xenobiotic metabolism studies. Researchers investigating phase I metabolic pathways of N-methyl heterocycles or evaluating microbial models for predicting mammalian metabolism can utilize this characterized transformation pathway. The availability of both the parent compound and its known metabolite enables analytical method development and structure-metabolism relationship studies that would not be feasible with uncharacterized analogs.

Phytochemical Reference Standard for Zanthoxylum and Rutaceae Species Authentication

As an alkaloid isolated from Zanthoxylum monophyllum and identified in multiple Rutaceae species including Ruta chalepensis [1] [2], 4-methoxy-N-methyl-2-quinolone serves as a chemotaxonomic marker and analytical reference standard. Its well-characterized spectroscopic properties (NMR, IR, MS) [3] enable its use in qualitative and quantitative phytochemical analyses of plant extracts. Procurement of authenticated material supports the development of HPLC-MS methods for species identification, quality control of botanical preparations, and dereplication of known compounds in natural product discovery workflows.

In Silico ADMET Model Training and Validation

The predicted ADMET profile of 4-methoxy-N-methyl-2-quinolone—including 90.0% oral bioavailability probability, 87.5% BBB penetration probability, and XlogP of 1.20 [1]—provides a computational benchmark for training and validating predictive pharmacokinetic models. The compound's relatively low molecular weight (189.21 g/mol) and moderate lipophilicity position it as a reference for drug-likeness predictions of small heterocyclic natural products. Comparative predictions with larger derivatives (e.g., 8-prenyloxy analog) offer quantitative divergence data useful for model refinement and feature importance analysis in machine learning applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-N-methyl-2-quinolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.